Spectroscopic Analysis of 4-Propyl-1-indanone: A Technical Guide
Spectroscopic Analysis of 4-Propyl-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Propyl-1-indanone belongs to the indanone family, a class of bicyclic ketones that are pivotal precursors in the synthesis of a wide range of biologically active molecules and functional materials. The precise characterization of these intermediates is crucial for ensuring the purity and identity of subsequent products in a synthetic route. Spectroscopic techniques are indispensable tools for the structural elucidation of such organic compounds. This guide focuses on the application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for the comprehensive analysis of 4-Propyl-1-indanone.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Propyl-1-indanone. These predictions are derived from the known spectral data of analogous compounds, including 1-indanone, 2-ethyl-1-indanone, and 4-chloro-1-indanone.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Propyl-1-indanone
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~7.6 | d | ~7.5 |
| H-6 | ~7.4 | t | ~7.5 |
| H-7 | ~7.2 | d | ~7.5 |
| H-2 | ~3.0 | t | ~6.0 |
| H-3 | ~2.7 | t | ~6.0 |
| Propyl-CH₂ (α) | ~2.6 | t | ~7.5 |
| Propyl-CH₂ (β) | ~1.6 | sextet | ~7.5 |
| Propyl-CH₃ (γ) | ~0.9 | t | ~7.5 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Propyl-1-indanone
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | ~207 |
| Quaternary Ar-C | ~153 |
| Quaternary Ar-C | ~145 |
| Quaternary Ar-C | ~134 |
| Ar-CH (C-5) | ~127 |
| Ar-CH (C-6) | ~127 |
| Ar-CH (C-7) | ~124 |
| CH₂ (C-2) | ~36 |
| CH₂ (C-3) | ~26 |
| Propyl-CH₂ (α) | ~38 |
| Propyl-CH₂ (β) | ~24 |
| Propyl-CH₃ (γ) | ~14 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for 4-Propyl-1-indanone
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1705 | Strong |
| C-H (Aromatic) | ~3070 | Medium |
| C-H (Aliphatic) | 2960-2850 | Medium to Strong |
| C=C (Aromatic) | ~1600, ~1460 | Medium |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 4-Propyl-1-indanone
| Fragment Ion | Predicted m/z | Relative Intensity |
| [M]⁺ | 174 | High |
| [M - CH₂CH₃]⁺ | 145 | Moderate |
| [M - C₃H₇]⁺ | 131 | High |
| [C₉H₇O]⁺ | 131 | High |
| [C₇H₇]⁺ | 91 | Moderate |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Propyl-1-indanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
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¹H NMR Acquisition:
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Acquire the spectrum at a probe temperature of 298 K.
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Use a spectral width of approximately 16 ppm.
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Employ a 30-degree pulse width.
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Set the relaxation delay to 1-2 seconds.
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Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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Use a spectral width of approximately 240 ppm.
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Employ a 30-degree pulse width.
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Set the relaxation delay to 2-5 seconds.
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Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (for ¹H) or the solvent peak (for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Dissolve a small amount of 4-Propyl-1-indanone in a volatile solvent (e.g., dichloromethane), apply a drop to the salt plate, and allow the solvent to evaporate.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the clean salt plate.
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Place the salt plate with the sample film in the sample holder.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
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Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of 4-Propyl-1-indanone in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
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Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). A high-resolution mass spectrometer (HRMS) is recommended for accurate mass measurements.
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Data Acquisition (EI mode):
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Use a standard electron energy of 70 eV.
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Acquire data over a mass range of m/z 40-400.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. For HRMS data, calculate the elemental composition of the molecular ion and key fragments.
Workflow and Data Integration
The comprehensive spectroscopic analysis of 4-Propyl-1-indanone involves a logical workflow to ensure accurate structural elucidation.
Caption: Workflow for the spectroscopic analysis of 4-Propyl-1-indanone.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 4-Propyl-1-indanone. The tabulated data, based on analogous compounds, offers a reliable reference for researchers engaged in the synthesis and characterization of this molecule. The detailed experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data. The integrated workflow emphasizes the synergistic use of multiple analytical techniques for unambiguous structure elucidation, a critical step in the advancement of drug discovery and materials science. Further experimental verification is encouraged to confirm the predicted spectral data.
